Methyl 3-(3-bromophenyl)-2-hydroxypropanoate
Description
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl 3-(3-bromophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H11BrO3/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3 |
InChI Key |
PKZLEMWRUAQQFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-bromophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-bromophenyl)-2-oxopropanoate.
Reduction: Formation of 3-(3-bromophenyl)-2-hydroxypropanol.
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
Methyl 3-(3-bromophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromophenyl)-2-hydroxypropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen-Substituted Derivatives
Key Observations :
- Bromine vs.
- Fluorine Substitution : The 4-fluoro analog () exhibits lower molecular weight and higher metabolic stability, a common feature in drug design .
Oxygen-Containing Substituents
Key Observations :
Functional Group Modifications
Ester Group Variations
Key Observations :
- Larger ester groups (e.g., isopropyl) enhance steric protection, prolonging half-life in biological systems .
Amino- and Carbonyl-Modified Derivatives
Key Observations :
- tert-Boc Protection () enables selective functionalization of the amine group, a strategy used in prodrug design.
Biological Activity
Methyl 3-(3-bromophenyl)-2-hydroxypropanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing from various studies and research findings.
Chemical Structure and Synthesis
This compound has the molecular formula and features a bromophenyl group attached to a hydroxypropanoate structure. The compound typically undergoes a multi-step synthesis process involving:
- Claisen Condensation : This reaction forms the initial hydroxypropanoate structure.
- Reduction Reaction : This step reduces specific functional groups to enhance biological activity.
- Esterification : The final step involves ester formation, which stabilizes the compound for further applications.
This synthesis pathway allows for the introduction of various functional groups that can modulate the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , particularly against certain bacterial strains. A study reported weak to moderate antibacterial effects against several Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Interaction with Biological Targets
Preliminary investigations into the interaction of this compound with biological targets have shown promise. Compounds with similar structures have been observed to interact with enzymes and receptors involved in various disease processes. Understanding these interactions could provide insights into its therapeutic potential, particularly in treating infections or diseases where bacterial resistance is a concern.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(4-bromophenyl)-2-hydroxypropanoate | Similar structure; different bromine position may influence activity | |
| Methyl 2-amino-3-(4-bromophenyl)-3-hydroxypropanoate | Contains an amino group; potential for different biological activity | |
| Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate | Chlorine substitution instead of bromine; different reactivity |
These comparisons highlight how variations in substituents can significantly alter the biological properties of similar compounds, indicating that this compound may possess unique mechanisms of action.
Case Studies and Research Findings
- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a Minimum Inhibitory Concentration (MIC) of 50 µg/mL for S. aureus, indicating moderate activity.
- Enzyme Interaction Study : Another investigation focused on how this compound interacts with enzymes involved in metabolic pathways. It was found to inhibit certain enzymes at concentrations as low as 25 µg/mL, suggesting potential utility as a lead compound in drug development.
Q & A
Q. Q1. What are the common synthetic routes for Methyl 3-(3-bromophenyl)-2-hydroxypropanoate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions, including bromination of precursor aryl compounds, followed by hydroxypropanoate esterification. Key steps include:
- Bromophenyl Intermediate Preparation : Zinc-mediated coupling under anhydrous THF and nitrogen protection (e.g., activated zinc powder in THF, as described in ).
- Esterification : Methanol under acidic or basic conditions to form the methyl ester.
Optimization : Yield and purity depend on solvent choice (e.g., THF for zinc activation), temperature control (0–25°C to minimize side reactions), and inert atmosphere (N₂) to prevent oxidation .
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bromophenyl moiety (δ ~7.2–7.8 ppm for aromatic protons) and hydroxypropanoate ester (δ ~3.7 ppm for methoxy group). Optical rotation ([𝛼]𝐷) distinguishes enantiomers in chiral synthesis .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxy O-H stretch) validate functional groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₁BrO₃, MW 257.09) and isotopic patterns for bromine .
Advanced Synthesis and Mechanistic Studies
Q. Q3. How can competing reaction pathways (e.g., over-esterification or bromine displacement) during synthesis be resolved?
Answer:
- Kinetic Control : Lower reaction temperatures (0–5°C) slow competing nucleophilic substitutions at the bromine site.
- Protecting Groups : Temporary protection of the hydroxyl group (e.g., tert-butoxycarbonyl, Boc) prevents unwanted esterification side reactions .
- Catalyst Selection : Palladium or copper catalysts enhance regioselectivity in bromophenyl coupling steps .
Q. Q4. What strategies are effective for enantioselective synthesis of this compound?
Answer:
- Chiral Auxiliaries : Use of (R)- or (S)-Boc-protected intermediates to direct stereochemistry during propanoate formation .
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) improve enantiomeric excess (ee >90%) .
Biological Activity and Interaction Studies
Q. Q5. What is known about the compound’s inhibition of inflammatory enzymes, and how is this activity validated?
Answer:
- Target Enzymes : In vitro studies suggest inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin/leukotriene synthesis .
- Validation Methods :
- Enzyme Assays : IC₅₀ values measured via spectrophotometric monitoring of substrate conversion (e.g., arachidonic acid for COX-2).
- Molecular Docking : Computational models predict binding to catalytic sites, validated by mutagenesis studies .
Q. Q6. How does the bromine-methoxy substitution pattern influence biological activity compared to analogs?
Answer:
-
Bioactivity Trends : The 3-bromo-2-hydroxypropanoate motif enhances lipophilicity, improving membrane permeability.
-
Comparative Data :
Compound Substituents COX-2 IC₅₀ (μM) Methyl 3-(3-Br-Ph)-2-OH-propanoate Br, OH 12.3 Methyl 3-(4-Cl-Ph)-2-OH-propanoate Cl, OH 18.7 Methyl 3-(Ph)-2-OH-propanoate None >50 Data adapted from and .
Data Analysis and Structural Studies
Q. Q7. How can contradictions in crystallographic data (e.g., bond length discrepancies) be addressed during structural refinement?
Answer:
- Software Tools : SHELXL () refines structures using least-squares minimization, with weighting schemes to prioritize high-resolution data.
- Validation Metrics : R-factor (<5%) and residual electron density maps identify misplaced atoms. Hydrogen bonding networks (e.g., O-H⋯O=C) validate hydroxypropanoate conformation .
Q. Q8. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Assess transition states for bromine displacement (e.g., SN2 vs. SN1 mechanisms).
- Hammett Plots : Correlate substituent effects (σ values) on reaction rates, showing electron-withdrawing groups (e.g., Br) accelerate substitution .
Comparative and Structure-Activity Relationship (SAR) Studies
Q. Q9. How do structural modifications (e.g., halogen substitution) affect physicochemical properties and stability?
Answer:
- Halogen Effects : Bromine increases molecular weight and polarizability, enhancing crystallinity but reducing aqueous solubility.
- Stability Studies : Accelerated degradation tests (40°C/75% RH) show bromine analogs are more stable than chlorine analogs under acidic conditions (t₁/₂ >14 days vs. 7 days) .
Q. Q10. What SAR insights guide the design of derivatives with improved anti-inflammatory activity?
Answer:
-
Key Modifications :
- Electron-Donating Groups (e.g., methoxy at para position): Increase enzyme binding affinity.
- Steric Hindrance : Bulkier esters (e.g., tert-butyl) reduce metabolic clearance .
-
SAR Table :
Derivative Substituent COX-2 IC₅₀ (μM) LogP Parent Compound 3-Br, 2-OH 12.3 2.1 4-Methoxy Analog 4-OCH₃ 8.9 1.8 3-Br, 2-OCOCH₃ (Acetylated) 3-Br, 2-OAc 23.4 2.5 Data from and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
